molecular formula C16H27N3O3 B8489460 ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

Cat. No.: B8489460
M. Wt: 309.40 g/mol
InChI Key: RKZKMRPKRMMTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrole ring substituted with a morpholine moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Substitution with Morpholine:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,3-diones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Pyrrole-2,3-diones

    Reduction: 4-methyl-2-[2-(2-morpholin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carbinol

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used

Scientific Research Applications

ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to the presence of the morpholine moiety.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain.

    Pathways Involved: The binding of the compound to its target can initiate a cascade of biochemical events, leading to changes in cellular function. This may involve the activation or inhibition of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[2-(2-piperidin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester
  • 4-methyl-2-[2-(2-pyrrolidin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester

Uniqueness

The presence of the morpholine moiety in ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate distinguishes it from similar compounds. This structural feature imparts unique physicochemical properties, such as increased solubility and specific binding affinity to certain biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H27N3O3

Molecular Weight

309.40 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-(2-morpholin-4-ylethylamino)ethyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C16H27N3O3/c1-3-22-16(20)15-13(2)12-18-14(15)4-5-17-6-7-19-8-10-21-11-9-19/h12,17-18H,3-11H2,1-2H3

InChI Key

RKZKMRPKRMMTNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=C1C)CCNCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 4-methyl-2-[(2-morpholin-4-yl-ethylcarbamoyl)-methyl]-1H-pyrrole-3-carboxylic acid ethyl ester (3.48 g, 10.8 mmol) in anhydrous tetrahydrofuran (20 ml) was added dropwise slowly with 1M borane-tetrahydrofuran complex in tetrahydrofuran (32.4 ml, 32.4 mmol) under an argon atmosphere. Upon completion of the addition, the mixture was stirred for 1 hour at room temperature and heated to reflux for another 5 hours. The resulting mixture was added with cold water (5 ml) and 1N hydrochloric acid (15 ml) dropwise, adjusted to pH 10 with 10% aqueous sodium hydroxide solution and extracted with ethyl acetate (10 ml×5). The combined organic extracts were washed with brine (15 ml), dried with anhydrous sodium sulfate, filtered and concentrated under reduced pressure to give 4-methyl-2-[2-(2-morpholin-4-yl-ethylamino)-ethyl]-1H-pyrrole-3-carboxylic acid ethyl ester (3.08 g) as a red oil which was used as such.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
32.4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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